molecular formula C15H18N4O2 B2609800 4-{2-[Cyano(3-ethylphenyl)amino]acetyl}piperazin-2-one CAS No. 1445150-26-4

4-{2-[Cyano(3-ethylphenyl)amino]acetyl}piperazin-2-one

Cat. No.: B2609800
CAS No.: 1445150-26-4
M. Wt: 286.335
InChI Key: GHTXWGAMNIRWIC-UHFFFAOYSA-N
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Description

4-{2-[Cyano(3-ethylphenyl)amino]acetyl}piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a cyano group, an ethylphenyl group, and a piperazin-2-one moiety, making it a unique and potentially valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[Cyano(3-ethylphenyl)amino]acetyl}piperazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-{2-[Cyano(3-ethylphenyl)amino]acetyl}piperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-{2-[Cyano(3-ethylphenyl)amino]acetyl}piperazin-2-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying various biological processes.

    Medicine: Piperazine derivatives are known for their pharmaceutical properties, and this compound may have potential therapeutic applications.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-{2-[Cyano(3-ethylphenyl)amino]acetyl}piperazin-2-one involves its interaction with specific molecular targets and pathways. The cyano group and the piperazine ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share the piperazine core structure but differ in their substituents, leading to variations in their biological activities and applications.

Uniqueness

4-{2-[Cyano(3-ethylphenyl)amino]acetyl}piperazin-2-one is unique due to the presence of the cyano group and the specific substitution pattern on the piperazine ring. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(3-ethylphenyl)-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-2-12-4-3-5-13(8-12)19(11-16)10-15(21)18-7-6-17-14(20)9-18/h3-5,8H,2,6-7,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTXWGAMNIRWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC(=O)N2CCNC(=O)C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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